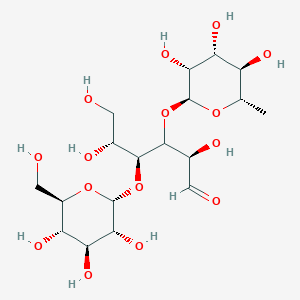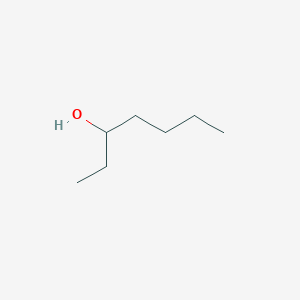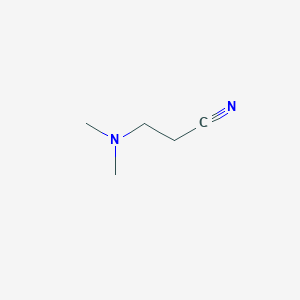
1,1-Dibromoformaldoxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,1-Dibromoformaldoxime involves the dihalogenation of glyoxalic acid aldoxime with N-bromo- and N-chlorosuccinimide or tert-butyl hypochlorite. This process yields dichloro- and dibromoformaldoximes as key intermediates for further chemical transformations. Dehydrohalogenation in the presence of alkenes leads to the formation of 3-halo-isoxazolines in a one-pot reaction, showcasing the compound's versatility as a precursor in organic synthesis (Halling, Thomsen, & Torssell, 1989).
Molecular Structure Analysis
The structure and spectroscopy of dibromoformaldoxime have been explored through various spectroscopic techniques, including He I photoelectron and photoionization mass spectroscopy, mid-IR, and Raman spectroscopy. These studies provide insight into the electronic and geometric structures of dibromoformaldoxime, highlighting its stability in different isomeric forms and the influence of halogen substitution on its orbital properties (Pasinszki & Westwood, 1997).
Chemical Reactions and Properties
Dibromoformaldoxime participates in 1,3-dipolar cycloaddition reactions, reacting with acetylenic derivatives to yield 3-bromo-5-substituted isoxazoles. This demonstrates the compound's utility in synthesizing pharmacologically active compounds through regioselective cycloaddition, underlining its importance in medicinal chemistry research (Chiarino, Napoletano, & Sala, 1987).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Tetrazole-Based Energetic Materials
- Application Summary: DBFO is used as a C1N1 “two-atom synthon” in [3 + 2] cycloaddition reaction for the synthesis of tetrazole-based energetic materials .
- Methods of Application: The method involves a formal [3 + 2] annulation of DBFO and sodium azide. Several energetic salts were prepared and fully characterized by X-ray diffraction, Raman spectroscopy, multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and impact and friction sensitivity testing .
- Results or Outcomes: The heat of formation of nitrogen-rich salts was calculated by experiments, and detonation parameters were estimated using the EXPLO5 software . This is the first example of using DBFO as a unique C1N1 “two-atom synthon” in the synthesis of tetrazoles .
2. Synthesis of 3-Bromoisoxazolines
- Application Summary: DBFO is used as a precursor to generate 3-bromoisoxazolines .
- Methods of Application: A multistep continuous process was reported for the preparation of DBFO. Process improvements were also reported that afford a productivity of over 620 mmol h−1 of DBFO .
- Results or Outcomes: Dihaloformaldoximes, including DBFO, are highly versatile and reactive intermediates that can be used to prepare interesting building blocks .
Safety And Hazards
1,1-Dibromoformaldoxime is an organic halogen compound with certain toxicity . It can cause irritation to the skin and eyes, and inhalation may cause irritation to the respiratory tract . Therefore, appropriate health and safety measures should be taken when using it, such as wearing suitable protective equipment and maintaining good ventilation in the working environment . It should be stored in a dry, cool place, away from fire sources and flammable materials .
Eigenschaften
IUPAC Name |
N-(dibromomethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2NO/c2-1(3)4-5/h5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKQZSYNWLCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376820 | |
| Record name | 1,1-dibromoformaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromoformaldoxime | |
CAS RN |
74213-24-4 | |
| Record name | 1,1-dibromoformaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dibromoformaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)

![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)








